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Abstract
AV-153 is a 1,4-dihydropyridine (1,4-DHP) derivative recognized for its antimutagenic

properties.[1][2] It functions by intercalating with DNA at single-strand breaks, thereby reducing

DNA damage and stimulating DNA repair mechanisms within human cells in vitro.[1][2]

Furthermore, AV-153 has been shown to interact with thymine and cytosine and influence

poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This document

provides detailed protocols for the preparation of AV-153 free base working solutions for both

in vitro and in vivo applications, as well as comprehensive methodologies for evaluating its

biological activity in DNA repair and PARP activity assays.

Data Presentation: Solubility and Storage
Proper dissolution and storage of AV-153 free base are critical for maintaining its stability and

ensuring reproducible experimental outcomes. The following tables summarize the key

quantitative data for the preparation of AV-153 solutions.

Table 1: AV-153 Free Base Properties and Storage Conditions
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Property Value

Molecular Weight 297.30 g/mol

Appearance Solid, white to light yellow

Storage (Powder) -20°C for 3 years; 4°C for 2 years

Storage (In Solvent) -80°C for 2 years; -20°C for 1 year

Data sourced from MedChemExpress and BOC Sciences.

Table 2: Solubility of AV-153 Free Base

Solvent Concentration Notes

DMSO 100 mg/mL (336.36 mM)

Ultrasonic treatment may be

required. Use newly opened,

hygroscopic DMSO for best

results.

Data sourced from MedChemExpress.[3]

Table 3: Stock Solution Preparation in DMSO (for a target volume of 1 mL)

Target Concentration Mass of AV-153 Volume of DMSO

1 mM 0.2973 mg 1 mL

5 mM 1.4865 mg 1 mL

10 mM 2.973 mg 1 mL

Experimental Protocols
Protocol 1: Preparation of AV-153 Free Base Stock and
Working Solutions
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This protocol details the preparation of a high-concentration stock solution in DMSO and

subsequent dilution into aqueous-based working solutions suitable for in vitro cell-based

assays or as an intermediate for in vivo formulations.

Materials:

AV-153 free base powder

Dimethyl sulfoxide (DMSO), anhydrous

Phosphate-buffered saline (PBS), sterile

Vortex mixer

Ultrasonic bath (optional)

Sterile microcentrifuge tubes or vials

Procedure for Stock Solution (100 mM in DMSO):

Weigh out 29.73 mg of AV-153 free base powder and place it in a sterile vial.

Add 1 mL of anhydrous DMSO to the vial.

Vortex thoroughly for 2-3 minutes to dissolve the powder.

If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 5-10

minutes.

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile

microcentrifuge tubes.

Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.

Avoid repeated freeze-thaw cycles.[3]

Procedure for In Vitro Working Solutions:

Thaw a single-use aliquot of the 100 mM AV-153 stock solution at room temperature.
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Dilute the stock solution to the desired final concentration using sterile cell culture medium or

PBS. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock

solution to 999 µL of culture medium.

Vortex the working solution gently before adding it to the cell culture.

Important: The final concentration of DMSO in the cell culture should be kept low (typically

<0.5%) to avoid solvent-induced cytotoxicity.[4]

Protocol 2: Preparation of AV-153 Free Base Working
Solutions for In Vivo Administration
For animal studies, AV-153 free base can be formulated in a vehicle containing co-solvents to

improve solubility and bioavailability. The following are two established protocols. It is

recommended to prepare these solutions fresh on the day of use.[3]

Protocol 2a: Formulation with PEG300, Tween-80, and Saline

This formulation is suitable for various administration routes.

Materials:

AV-153 free base DMSO stock solution (e.g., 20.8 mg/mL)

PEG300

Tween-80

Saline (0.9% NaCl in sterile ddH₂O)

Sterile tubes and syringes

Procedure (for 1 mL of working solution):

In a sterile tube, add 400 µL of PEG300.

Add 100 µL of the 20.8 mg/mL AV-153 DMSO stock solution to the PEG300 and mix

thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.

Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will

be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Protocol 2b: Formulation with Corn Oil

This formulation is often used for oral or subcutaneous administration.

Materials:

AV-153 free base DMSO stock solution (e.g., 20.8 mg/mL)

Corn oil

Sterile tubes and syringes

Procedure (for 1 mL of working solution):

In a sterile tube, add 900 µL of corn oil.

Add 100 µL of the 20.8 mg/mL AV-153 DMSO stock solution to the corn oil.

Mix thoroughly by vortexing or sonication until a clear and uniform solution is obtained.

The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will

be 10% DMSO and 90% Corn Oil.[3]

Application Protocols
Protocol 3: Assessment of DNA Repair Stimulation
using the Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA

strand breaks in individual cells. This protocol is designed to assess the ability of AV-153 to
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stimulate the repair of DNA damage induced by a genotoxic agent like hydrogen peroxide

(H₂O₂).

Materials:

Cultured cells (e.g., peripheral blood lymphocytes or HL-60)

AV-153 working solutions in culture medium

Hydrogen peroxide (H₂O₂)

Low melting point agarose (LMA) and normal melting point agarose (NMA)

PBS, sterile and ice-cold

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH

10)

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

Neutralization buffer (0.4 M Tris, pH 7.5)

DNA staining solution (e.g., SYBR Green or Propidium Iodide)

Microscope slides (pre-coated with NMA)

Horizontal gel electrophoresis tank

Fluorescence microscope with appropriate filters and imaging software

Procedure:

Cell Treatment: a. Seed cells at an appropriate density and allow them to attach or stabilize.

b. Pre-treat cells with various concentrations of AV-153 (e.g., 1 nM to 10 µM) for a specified

period (e.g., 3 hours).[3] Include a vehicle control (medium with the same final DMSO

concentration). c. Induce DNA damage by treating the cells with a genotoxic agent (e.g., 100

µM H₂O₂ on ice for 10 minutes). Include an undamaged control group. d. Wash the cells with

ice-cold PBS to remove the damaging agent. e. Resuspend the cells in fresh, pre-warmed
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medium (containing AV-153 or vehicle) and incubate at 37°C for various time points (e.g., 0,

15, 30, 60 minutes) to allow for DNA repair.

Comet Slide Preparation: a. At each time point, harvest the cells and resuspend them in ice-

cold PBS at a concentration of 1 x 10⁵ cells/mL. b. Mix 10 µL of the cell suspension with 90

µL of molten LMA (at 37°C). c. Pipette the mixture onto a pre-coated microscope slide, cover

with a coverslip, and place on ice for 10 minutes to solidify.

Lysis and Electrophoresis: a. Gently remove the coverslips and immerse the slides in cold

lysis solution for at least 1 hour at 4°C. b. Place the slides in a horizontal electrophoresis

tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40

minutes. c. Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

Staining and Analysis: a. Gently remove the slides from the tank and neutralize them by

washing three times for 5 minutes each with neutralization buffer. b. Stain the slides with a

suitable DNA dye. c. Visualize the comets using a fluorescence microscope. Capture images

of at least 50 randomly selected cells per slide. d. Analyze the images using comet scoring

software to quantify the extent of DNA migration (e.g., % tail DNA, tail moment). A decrease

in comet tail length over time in AV-153-treated cells compared to controls indicates

stimulation of DNA repair.

Protocol 4: Measurement of Poly(ADP-ribose)
Polymerase (PARP) Activity
This colorimetric assay measures the activity of PARP, an enzyme involved in DNA repair, by

quantifying the incorporation of biotinylated NAD+ onto histone proteins. This protocol can be

adapted to assess the modulatory effect of AV-153 on PARP activity.

Materials:

Cell nuclear extracts from treated and untreated cells

PARP Universal Colorimetric Assay Kit (or similar)

Histone-coated 96-well plate

10X PARP Buffer and 10X PARP Cocktail (containing biotinylated NAD+)
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PARP enzyme standard

Strep-HRP (Streptavidin-Horseradish Peroxidase)

TMB or similar HRP substrate

Stop solution (e.g., 0.2 M HCl)

Microplate reader

Procedure:

Preparation of Cell Extracts: a. Treat cells with or without AV-153 and/or a DNA damaging

agent. b. Harvest the cells and prepare nuclear extracts according to standard protocols or

the kit manufacturer's instructions. c. Determine the protein concentration of the extracts.

PARP Reaction: a. Prepare 1X PARP Buffer and 1X PARP Cocktail as per the kit

instructions. b. In the histone-coated 96-well plate, add the following to designated wells:

Blank: 1X PARP Buffer
Standard Curve: Serial dilutions of the PARP enzyme standard.
Samples: A standardized amount of nuclear extract from each treatment condition. c.
Initiate the reaction by adding the 1X PARP Cocktail to all wells. d. Incubate the plate at
room temperature for 60 minutes.

Detection: a. Wash the wells multiple times with PBS containing 0.1% Triton X-100. b. Add

diluted Strep-HRP to each well and incubate for 60 minutes at room temperature. c. Wash

the wells again to remove unbound Strep-HRP. d. Add the HRP substrate (e.g., TMB) and

incubate in the dark until a blue color develops (15-30 minutes). e. Stop the reaction by

adding the stop solution, which will turn the color to yellow.

Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the

blank reading from all other readings. c. Generate a standard curve from the PARP enzyme

standards. d. Determine the PARP activity in the cell extracts by interpolating their

absorbance values from the standard curve. e. Compare the PARP activity in AV-153-treated

samples to the controls to determine its effect on poly(ADP)ribosylation.
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Caption: Workflow for preparing AV-153 free base working solutions.
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Caption: Postulated signaling pathway of AV-153 in DNA repair.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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